molecular formula C19H16F3N3O5 B2838494 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 954691-86-2

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Numéro de catalogue: B2838494
Numéro CAS: 954691-86-2
Poids moléculaire: 423.348
Clé InChI: MXXYPFVKSZFBAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • The trifluoromethyl phenyl group can be introduced via a nucleophilic substitution reaction, where a suitable trifluoromethyl phenyl halide reacts with an intermediate compound.
  • Final Urea Formation:

    • The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.

    Applications De Recherche Scientifique

    Antifilarial Agents

    The synthesis and evaluation of compounds structurally related to "1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea" have shown promising antifilarial activity against diseases like Brugia pahangi and Litomosoides carinii. These compounds highlight the potential for developing new treatments for filarial infections, a group of neglected tropical diseases caused by filarial parasites (S. Ram et al., 1984).

    Antimicrobial and Cytotoxicity

    Novel derivatives similar in structure to the compound have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These studies have found some of the compounds to exhibit significant anti-microbial activity against both Gram-positive and Gram-negative bacterial strains, as well as showing cytotoxicity against cancer cell lines, suggesting potential applications in treating infections and cancer (B. Shankar et al., 2017).

    Antihyperglycemic Agents

    Research into compounds structurally related to "this compound" has also explored their potential as antihyperglycemic agents. These studies have identified compounds that enhance insulin sensitivity, which could be beneficial in the management of type 2 diabetes (B. Cantello et al., 1994).

    Anthelmintic Activity

    Further investigations have led to the synthesis of derivatives with potential anthelmintic activity, indicating their use in treating parasitic worm infections. The modifications in the heterocyclic ring structure of these compounds have shown promising results against standard anthelmintic drugs (S. Sarkar et al., 2013).

    Antioxidant Activity

    Additionally, some derivatives have been synthesized and evaluated for their antioxidant activity. These compounds, through their specific structural features, could play a role in mitigating oxidative stress-related diseases (S. George et al., 2010).

    Antidiabetic and Antimicrobial Agents

    The exploration of trifluoromethylpyrazolesulfonyl-urea and thiourea derivatives has revealed significant antimicrobial and mild antidiabetic activities. These findings open up avenues for the development of new therapeutic agents aimed at managing diabetes and infections (H. Faidallah et al., 2011).

    Méthodes De Préparation

    Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    • Formation of the Oxazolidinone Ring:

      • Starting with a benzo[d][1,3]dioxole derivative, the oxazolidinone ring can be formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.

    Analyse Des Réactions Chimiques

    Types of Reactions: 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

      Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

      Reduction: The oxazolidinone ring can be reduced to an amino alcohol under reducing conditions.

      Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

      Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

    Major Products:

      Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

      Reduction: Amino alcohol derivatives.

      Substitution: Halogenated derivatives of the trifluoromethyl phenyl group.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various chemical conditions.

    Biology and Medicine:

    • Potential applications in drug discovery due to its unique structural features.
    • Investigated for its biological activity, including antimicrobial and anticancer properties.

    Industry:

    • Utilized in the development of advanced materials, such as polymers and coatings.
    • Explored for its potential use in agrochemicals and specialty chemicals.

    Mécanisme D'action

    The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and oxazolidinone moieties could play a role in binding to active sites, while the trifluoromethyl group may enhance the compound’s lipophilicity and metabolic stability.

    Comparaison Avec Des Composés Similaires

      1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the oxazolidinone ring, potentially altering its biological activity and chemical reactivity.

      1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its lipophilicity and pharmacokinetic properties.

    Uniqueness: The presence of the trifluoromethyl group and the oxazolidinone ring in 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Propriétés

    IUPAC Name

    1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H16F3N3O5/c20-19(21,22)13-3-1-2-4-14(13)24-17(26)23-8-12-9-25(18(27)30-12)11-5-6-15-16(7-11)29-10-28-15/h1-7,12H,8-10H2,(H2,23,24,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MXXYPFVKSZFBAR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H16F3N3O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    423.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.